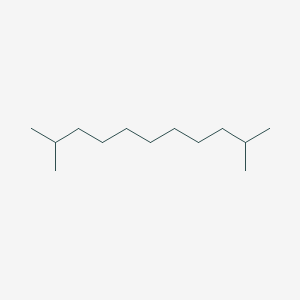

2,10-Dimethylundecane

Description

2,10-Dimethylundecane (CAS 17301-27-8) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol . It is characterized by two methyl groups positioned at the 2nd and 10th carbon atoms of an undecane backbone. This compound has been utilized in supramolecular chemistry, particularly as a building block for synthesizing pyrene-appended calix[4]arene derivatives. For instance, it serves as a linker in bis(pyrene)-functionalized calixarenes, which exhibit unique photophysical properties and host-guest interactions .

Properties

CAS No. |

17301-27-8 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,10-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-12(2)10-8-6-5-7-9-11-13(3)4/h12-13H,5-11H2,1-4H3 |

InChI Key |

AZUSLLNYWXCPIZ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers of Dimethylundecane

The positional isomerism of methyl groups on the undecane chain significantly influences the physicochemical and biological properties of these compounds. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences Among Dimethylundecane Isomers

Physicochemical Considerations

All dimethylundecane isomers share identical molecular formulas and weights but differ in boiling points, melting points, and solubility due to variations in branching. For example:

- This compound ’s symmetrical branching may enhance thermal stability compared to asymmetrical isomers like 2,3- or 2,8-dimethylundecane .

- 2,3-Dimethylundecane ’s volatility contributes to its role as a semiochemical in animal communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.